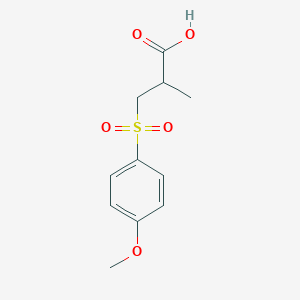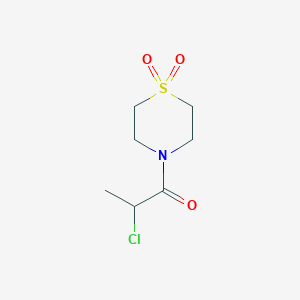
4-(2-氯丙酰基)-1-硫代吗啉-1,1-二酮
描述
“4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione” is a chemical compound . It has a molecular weight of 225.7 and its IUPAC name is 4-(2-chloropropanoyl)thiomorpholine 1,1-dioxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione” include a molecular weight of 225.7 . It is a powder that is stored at room temperature .
科学研究应用
Chemical Surface Functionalization
This compound is utilized in the chemical surface functionalization of parylene C . Parylene C is a polymer used in coatings for electronics, medical devices, and other applications. The functionalization process involves modifying the surface of parylene C to introduce reactive sites that can bond with other molecules, enhancing the material’s properties such as biocompatibility or electrical conductivity.
Synthesis of Mintlactone
In organic synthesis, it serves as a reagent for the production of (±)-mintlactone . Mintlactone is a compound with potential applications in flavor and fragrance industries. The synthesis involves complex organic reactions where this compound provides the necessary chloro-functional group to build the lactone structure.
Polymer Research
The compound is instrumental in the preparation of a poly(ethylene glycol) macro initiator . This application is significant in polymer research, where the macro initiator is a starting point for creating block copolymers with specific properties, such as increased solubility or lower toxicity, which are valuable in drug delivery systems.
Nanoparticle Modification
It is also used in the creation of chlorine-modified TiO2 nanoparticles . These modified nanoparticles have enhanced photocatalytic properties, making them useful in environmental applications like water treatment and air purification, as well as in the development of self-cleaning surfaces.
Atom Transfer Radical Polymerization (ATRP)
Another notable application is in the synthesis of ATRP initiators . ATRP is a type of controlled radical polymerization technique that allows for the precise synthesis of polymers with predetermined molecular weights and low polydispersity. The compound provides the halogen necessary for initiating the polymerization process.
Antimicrobial and Antiviral Research
The thiazinan-dione ring structure is known to exhibit antimicrobial and antiviral activities . Researchers have been exploring derivatives of this compound for potential use in developing new antimicrobial and antiviral agents, which could lead to treatments for various infections.
Antihypertensive Agents
Compounds with the thiazinan-dione ring have been investigated for their antihypertensive properties . The ability to modulate blood pressure makes these derivatives promising candidates for the development of new medications to treat hypertension.
AMPA Receptor Modulators
Derivatives of this compound have been synthesized and tested as positive allosteric modulators of the AMPA receptors . These receptors play a crucial role in fast synaptic transmission in the central nervous system, and modulating them can have therapeutic implications for neurological disorders.
安全和危害
属性
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-6(8)7(10)9-2-4-13(11,12)5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWFTWQLXXUNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCS(=O)(=O)CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione | |
CAS RN |
1154384-08-3 | |
| Record name | 4-(2-chloropropanoyl)-1lambda6-thiomorpholine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




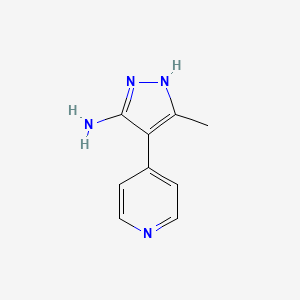
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
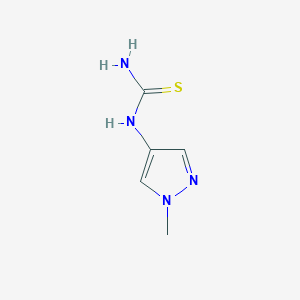

![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
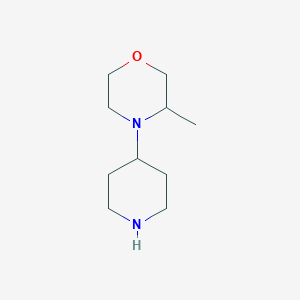
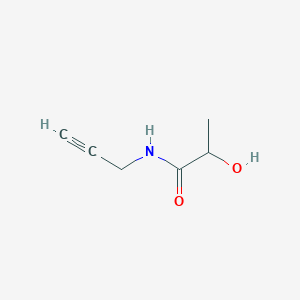
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
